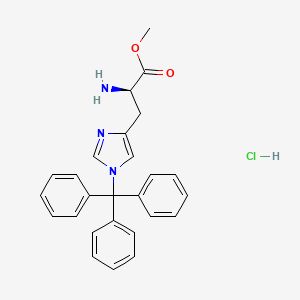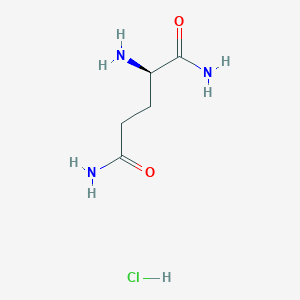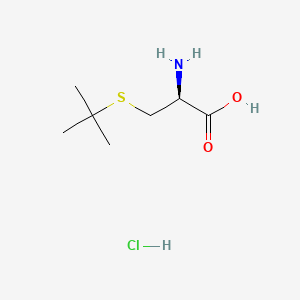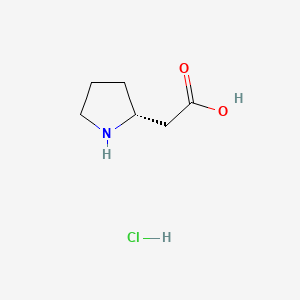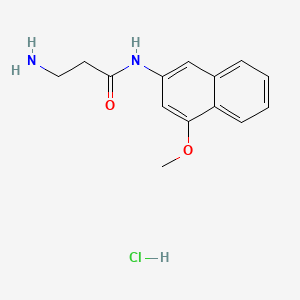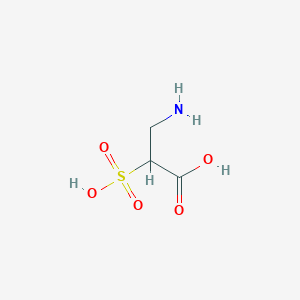
H-D-Phe-NH2 hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
H-D-Phe-NH2 HCl, also known as α-methyl-d-phenylalanine hydrochloride, is an artificial amino acid that has been used in a variety of scientific research applications. It is a synthetic derivative of the naturally occurring amino acid, phenylalanine, and is used in the synthesis of peptides, proteins, and other biological molecules. This compound is a chiral molecule, meaning that it can exist in two different forms, known as R- and S-enantiomers, which can have different effects depending on the application. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for this compound.
Applications De Recherche Scientifique
Auto-assemblage peptidique en nanomédecine {svg_1}
Les molécules basées sur le motif Phe-Phe, telles que le H-D-Phe-NH2 hcl, ont trouvé un éventail d'applications en nanomédecine. Elles peuvent piloter l'auto-assemblage de peptides courts et de leurs analogues en nanostructures et en hydrogels. Ces nanostructures ont été utilisées dans divers domaines de la nanomédecine, y compris la délivrance de médicaments, les biomatériaux et les nouveaux paradigmes thérapeutiques {svg_2}.
Méthodes de production pour les molécules à motif Phe-Phe {svg_3}
Les molécules à motif Phe-Phe peuvent être préparées par plusieurs moyens, notamment la chimie en phase solide et en phase liquide, la biocatalyse, le génie métabolique et les biotechnologies d'expression recombinante {svg_4}.
Caractérisation et nanomorphologies des molécules à motif Phe-Phe {svg_5}
Les molécules à motif Phe-Phe présentent des nanomorphologies uniques qui peuvent être caractérisées à l'aide de diverses techniques. Ces nanomorphologies ont des implications significatives pour leurs applications en nanomédecine {svg_6}.
Formation d'hydrogel {svg_7}
Le this compound peut être utilisé pour former des hydrogels à base de peptides (PHGs). Ce sont des matériaux biocompatibles adaptés aux applications biologiques, biomédicales et biotechnologiques, telles que la délivrance de médicaments et les outils de diagnostic pour l'imagerie {svg_8}.
Applications de la bioimpression {svg_9}
Une nouvelle classe de peptides cationiques amphiphile formant des hydrogels synthétiques, contenant une région aliphatique et un résidu Lys, a été proposée comme échafaudage pour des applications de bioimpression {svg_10}.
Ingénierie tissulaire {svg_11}
L'hydrogel Fmoc-K3, qui est formé par des dérivés Fmoc du this compound, s'est avéré être un matériau potentiel pour l'ingénierie tissulaire. Il soutient pleinement l'adhésion, la survie et la duplication des cellules {svg_12}.
Mécanisme D'action
Target of Action
The primary target of H-D-Phe-NH2 HCL, also known as Taphalgin, is the μ-opioid receptors . These receptors are a class of opioid receptors with high affinity for enkephalins and beta-endorphins. They play a crucial role in analgesia, and are the primary target of most opioid drugs.
Mode of Action
Taphalgin interacts with μ-opioid receptors, leading to their subsequent desensitization . This interaction is presumed to be analogous to that of endogenous peptides . The replacement of D-Ala2 by D-Arg2 in the starting amino-acid sequence of dermorphine, from which Taphalgin is derived, makes the molecule more resistant to enzymatic degradation .
Biochemical Pathways
It is known that the compound’s interaction with μ-opioid receptors can lead to analgesic effects
Pharmacokinetics
The compound’s resistance to enzymatic degradation suggests that it may have a longer half-life than other similar compounds .
Result of Action
Taphalgin has been shown to have potent analgesic activity, significantly prolonging the tail-flick latency in mice when administered in the dose range of 0.01 – 5 mg/kg . The analgesic effect of a single subcutaneous injection of Taphalgin at 1 mg/kg exceeds the effect of morphine hydrochloride at the same dose .
Action Environment
The action of Taphalgin can be influenced by various environmental factors. For instance, the compound’s self-assembly into nanostructures and hydrogels can be affected by pH and temperature
Avantages Et Limitations Des Expériences En Laboratoire
H-D-Phe-NH2 HCl has several advantages for use in lab experiments. It is relatively inexpensive to purchase and is stable at room temperature. Additionally, it is easy to use, as it does not require any special equipment or techniques for synthesis. However, there are some limitations to using this compound in lab experiments. It is not water-soluble, so it must be dissolved in an organic solvent before use. Additionally, it can be difficult to synthesize in large quantities, as the reaction can take a long time to complete.
Orientations Futures
H-D-Phe-NH2 HCl has a variety of potential future applications. It could be used to create new drugs that target specific biochemical pathways in the body, or to modify existing drugs to increase their effectiveness. Additionally, it could be used to create new peptides or proteins with specific functions, or to modify existing proteins to increase their activity. Additionally, it could be used to study the effects of chiral molecules on biochemical pathways, as the two enantiomers have different effects on the body. Finally, it could be used to study the effects of neurotransmitter modulation, as it has been shown to affect the levels of dopamine and norepinephrine in the brain.
Méthodes De Synthèse
H-D-Phe-NH2 HCl can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. In chemical synthesis, the molecule is synthesized from the starting material, phenylalanine, using a series of chemical reactions. In enzymatic synthesis, the molecule is synthesized using enzymes, which catalyze the reaction. In both cases, the final product is the this compound molecule.
Propriétés
IUPAC Name |
(2R)-2-amino-3-phenylpropanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H/t8-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHLGTPNBQXSJT-DDWIOCJRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

